dibenzyl (1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidate

Description

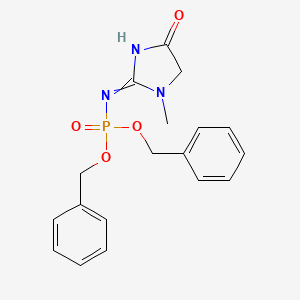

2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one is a phosphorus-containing heterocyclic compound characterized by an imidazolidin-4-one core substituted with a phosphorylimino group and two benzyloxy (phenylmethoxy) moieties. Its IUPAC name reflects its structural complexity: the phosphorylimino group (-P(=NH)-O-) bridges the imidazolidinone ring and the bis(phenylmethoxy) substituents. This compound is registered under multiple identifiers, including EINECS 242-880-0 and CAS-related entries, suggesting its recognition in industrial or research contexts .

Propriétés

Numéro CAS |

19208-69-6 |

|---|---|

Formule moléculaire |

C18H20N3O4P |

Poids moléculaire |

373.3 g/mol |

Nom IUPAC |

(2Z)-2-bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one |

InChI |

InChI=1S/C18H20N3O4P/c1-21-12-17(22)19-18(21)20-26(23,24-13-15-8-4-2-5-9-15)25-14-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,19,20,22,23) |

Clé InChI |

FFEFFWWQHCAWCF-UHFFFAOYSA-N |

SMILES isomérique |

CN\1CC(=O)N/C1=N/P(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

SMILES canonique |

CN1CC(=O)NC1=NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

Dibanzyloxy Phosphatecreatinine; Creatininephosphoric acid dibenzyl ester |

Origine du produit |

United States |

Activité Biologique

2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one (BPMI) is an organic compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C18H20N3O4P

- Molecular Weight : 373.3 g/mol

- CAS Number : 19208-69-6

BPMI's structure features a phosphorylimino group, which is pivotal for its potential biological interactions. The compound's ability to act as a Brønsted acid catalyst has been noted, indicating its role in facilitating various chemical reactions by donating protons to substrates.

Biological Activity Overview

Research into BPMI's biological activity is still emerging. Preliminary studies suggest several areas of interest:

Case Study 1: Catalytic Properties

A study demonstrated BPMI's effectiveness as a catalyst in the synthesis of various organic compounds. The reaction conditions were optimized for yield and purity, highlighting BPMI's utility in synthetic chemistry.

Case Study 2: Biological Interactions

Research exploring the interactions of BPMI with biological targets is limited but suggests potential effects on enzyme activity due to its phosphorylimino group. Further studies are necessary to elucidate these interactions fully.

Data Table: Summary of Biological Activities

While the exact mechanism of action for BPMI remains unclear, its structural characteristics suggest that it may interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The phosphorylimino moiety may play a crucial role in these interactions, similar to other phosphorous-containing compounds that have been studied for their biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2-Bis(phenylmethoxy)phosphorylimino-1-methylimidazolidin-4-one with structurally related compounds, emphasizing key differences in substituents, core frameworks, and inferred properties.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Compounds

Key Observations:

- Core Structure Diversity: Unlike thiophene- or pyridine-based analogues, the imidazolidinone core in the subject compound provides a rigid, hydrogen-bond-accepting scaffold, which may influence molecular recognition in biological systems .

- Phosphorus Functionality: The phosphorylimino group distinguishes it from phosphoramidate or ester derivatives, possibly altering reactivity (e.g., resistance to hydrolysis) .

Industrial and Regulatory Context

The compound’s inclusion in regulatory databases (e.g., EINECS 242-880-0) implies its use in industrial applications, possibly as a synthetic intermediate or specialty chemical. Comparatively, analogues like (4-pyridinylmethoxy)carbonyl (CAS 2537-1108) are registered under CAS, suggesting shared utility in pharmaceuticals or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.